alpha-D-sorbopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41847-56-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Synthesis and Advanced Chemical Modifications
Chemoenzymatic Synthesis Pathways and Methodologies
Chemoenzymatic approaches to synthesizing alpha-D-sorbopyranose and its parent compound, L-sorbose, leverage the specificity of enzymes combined with chemical strategies. L-sorbose is a crucial intermediate in the industrial production of ascorbic acid (Vitamin C). wikipedia.orgmdpi.com The traditional Reichstein process, a cornerstone of Vitamin C synthesis, employs a key microbial oxidation step to convert D-sorbitol into L-sorbose using bacteria like Gluconobacter oxydans. wikipedia.orgnih.gov This biotransformation is highly efficient due to the regio- and stereospecificity of sorbitol dehydrogenase (SLDH), a membrane-bound enzyme that selectively oxidizes the hydroxyl group at C-5 of D-sorbitol. nih.govfrontiersin.org
Modern advancements focus on enhancing the efficiency of this process. Research has demonstrated that overexpressing the sldhAB gene, which encodes for SLDH, in industrial strains of G. oxydans can significantly increase the production titer of L-sorbose. nih.gov Further molecular strategies, such as adding artificial poly(A/T) tails to the 3'-terminus of the sldhAB gene, have been shown to enhance mRNA abundance, leading to higher enzyme expression and a subsequent 1.4-fold increase in L-sorbose production titers in batch fermentations. nih.gov
Beyond the whole-cell biotransformations, isolated enzymes are utilized for more targeted syntheses. For instance, kojibiose (B1673742) phosphorylase (KPase) from Thermoanaerobacter brockii has been used to synthesize novel oligosaccharides by transferring a glucosyl unit from β-D-glucose-1-phosphate (β-G1P) to L-sorbose, resulting in compounds like α-D-glucopyranosyl-(1-->5)-α-L-sorbopyranose. nih.gov Aldolases have also been explored for their ability to catalyze C-C bond formation. Fructose-1,6-diphosphate (FruA) and tagatose-1,6-diphosphate (TagA) aldolases can synthesize both L-psicose and L-sorbose from dihydroxyacetone-phosphate (DHAP) and L-glyceraldehyde, demonstrating the potential for creating various rare sugars. asm.org
A novel enzyme cascade has been developed for L-sorbose production directly from formaldehyde, and even from CO2 through a coupled electrocatalytic-biocatalytic system. researchgate.net This system utilizes a five-enzyme cascade, showcasing the power of synthetic biology to create complex molecules from simple, abundant starting materials. researchgate.net Another chemoenzymatic method involves the use of pyranose oxidase from Trametes multicolor, which can convert L-sorbose into 5-keto-D-fructose. epo.org
| Enzyme/System | Substrate(s) | Product(s) | Key Finding |
| Gluconobacter oxydans (whole cell) | D-Sorbitol | L-Sorbose | Key step in the industrial Reichstein process for Vitamin C synthesis. wikipedia.orgnih.gov |
| Sorbose Dehydrogenase (SDH) | L-Sorbose | 2-Keto-L-gulonic acid | FAD-dependent SDH can directly convert L-sorbose to the Vitamin C precursor. frontiersin.org |
| Kojibiose Phosphorylase (KPase) | L-Sorbose, β-D-glucose-1-phosphate | α-D-glucopyranosyl-(1-->5)-α-L-sorbopyranose | Synthesizes novel oligosaccharides. nih.gov |
| FruA and TagA Aldolases | DHAP, L-glyceraldehyde | L-Psicose, L-Sorbose | Demonstrates loose stereoselectivity, allowing for the synthesis of multiple rare ketohexoses. asm.org |
| Five-enzyme cascade | Formaldehyde / CO2 | L-Sorbose | Enables solar-driven sugar production from CO2. researchgate.net |
| Pyranose Oxidase | L-Sorbose | 5-keto-D-fructose | Bioconversion to other keto sugars. epo.org |
Organic Synthesis Strategies for this compound Derivatives
Organic synthesis provides a versatile platform for creating a wide array of this compound derivatives, which are valuable as intermediates and as biologically active molecules themselves. L-sorbose, the parent sugar, serves as a chiral starting material for various complex targets. acs.orgresearchgate.net
The protection of hydroxyl groups is a fundamental strategy in carbohydrate chemistry, enabling selective modification of the sugar backbone. Acetal formation, particularly using acetone (B3395972) to create isopropylidene derivatives, is a common and crucial technique. ontosight.ai In the context of L-sorbose, reaction with acetone in the presence of an acid catalyst can yield protected intermediates like 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose. acs.orgnih.gov This protection is a key step in the Reichstein process, preventing unwanted reactions during the oxidation of the primary hydroxyl group. wikipedia.orgacs.org
Monoacetone sorbose, another key intermediate, is formed by reacting sorbose with acetone, protecting two hydroxyl groups as an isopropylidene acetal. ontosight.ai The formation of these acetals, such as 1,2-O-isopropylidene-α-L-sorbofuranose, not only protects the hydroxyl groups but also locks the sugar in a specific furanose conformation, influencing the reactivity of the remaining functional groups. ontosight.airesearchgate.net For example, 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose is a versatile intermediate where the tosyl group at the C6 position acts as an excellent leaving group for nucleophilic substitution reactions.
The selective formation of acetals allows for a programmed sequence of reactions. For instance, protecting the 2,3 and 4,6 hydroxyls allows for the specific oxidation of the C1 hydroxyl, a critical transformation in the synthesis of Vitamin C. nii.ac.jp
| Acetal Derivative | Starting Material | Purpose/Application |
| 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose | L-Sorbose | Intermediate for the synthesis of iminosugar C-glycosides and 1-deoxynojirimycin (B1663644) analogues. acs.orgnih.gov |
| Monoacetone sorbose | L-Sorbose | Intermediate in the Reichstein process for ascorbic acid production. ontosight.ai |
| 1,2-O-(1-methylethylidene)-α-L-sorbopyranose | L-Sorbopyranose | Precursor for the synthesis of complex carbohydrates and glycoconjugates. ontosight.ai |
| 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose | 2,3-O-isopropylidene-α-L-sorbofuranose | Versatile intermediate for nucleophilic substitution at the C6 position. |
Aminosugar analogues of sorbose, particularly iminosugars like 1-deoxynojirimycin (DNJ) and its derivatives, are of significant interest due to their potent glycosidase inhibitory activity. acs.orgtandfonline.com L-sorbose is an attractive chiral starting material for these syntheses. acs.orgnih.gov
One strategy involves converting L-sorbose into an epoxide derivative, which can then be opened regioselectively by nucleophiles like azide (B81097) or amines to introduce the nitrogen functionality. researchgate.netnih.gov For instance, the epoxide ring of a furanoside derived from L-sorbose can be opened to afford C4-amino and C4-azido analogues. nih.gov
A highly stereocontrolled approach to nojirimycin (B1679825) α-C-glycosides starts from commercially available 2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose. acs.orgnih.gov The key steps involve the formation of an L-sorbose-derived imine, followed by the diastereoselective addition of organometallic reagents and subsequent internal reductive amination. acs.orgnih.gov This methodology has been successfully applied to synthesize both α- and β-1-C-substituted 1-deoxynojirimycin derivatives. nih.gov
Another approach to DNJ derivatives from L-sorbose utilizes a Wittig reaction as a key step in an eight-step sequence. tandfonline.com Furthermore, L-sorbose has been used to synthesize 1,5,6-trideoxy-6,6-difluoro-1,5-imino-D-glucitol, a difluorinated analogue of DNJ. collectionscanada.gc.cacanada.ca The synthesis of 2,5-dideoxy-2,5-imino-d-glucitol (B43419) (DGDP), a diastereomer of the potent glycosidase inhibitor DMDP, has also been achieved from L-sorbose in a 7-step process featuring a regioselective Appel reaction. acs.org
| Aminosugar Analogue | Synthetic Strategy | Starting Material |
| Nojirimycin α-C-glycosides | Imine formation, organometallic addition, internal reductive amination | 2,3;4,6-di-O-isopropylidene-α-L-sorbofuranose |
| 1-Deoxynojirimycin (DNJ) derivatives | Wittig reaction | L-Sorbose |
| 1,5,6-trideoxy-6,6-difluoro-1,5-imino-D-glucitol | Difluorination of a carbonyl group | L-Sorbose |
| 2,5-dideoxy-2,5-imino-d-glucitol (DGDP) | Regioselective Appel reaction, reductive amination | L-Sorbose |
| C4-amino and C4-azido analogues | Epoxide ring-opening | L-sorbose-derived furanoside |
Anhydro derivatives of sugars are formed by intramolecular cyclization, typically involving the elimination of water or another leaving group between two hydroxyl groups, one of which is often activated (e.g., as a tosylate). annualreviews.org These strained, cyclic ethers are valuable synthetic intermediates. scispace.com
In the context of sorbose chemistry, anhydro derivatives can be formed under various conditions. For example, heating L-sorbose with acids can yield non-reducing dimers, which are essentially di-anhydro derivatives. annualreviews.org More controlled syntheses involve activating a specific hydroxyl group. For instance, treatment of a suitably protected sorbose derivative with a tosyl group at one position and a free hydroxyl at another can lead to anhydro ring formation upon treatment with a base. This reaction often proceeds with inversion of configuration at the carbon bearing the leaving group, a classic SN2-type mechanism. annualreviews.org
The epoxide ring of oxirane-derived furanosides and pyranosides of L-sorbose represents a specific type of anhydro derivative (a 2,3- or 3,4-anhydro sugar). researchgate.netnih.gov These epoxides are highly useful "spring-loaded" intermediates, readily undergoing ring-opening with various nucleophiles to produce a range of modified sugars. researchgate.netnih.gov The formation of 1,6-anhydro derivatives is another important transformation, creating a bicyclic system that rigidly holds the pyranose ring in a specific conformation, facilitating stereocontrolled modifications at other positions. scispace.com For example, methyl α-L-sorbopyranoside can be converted into the bicyclic thiosugar methyl 1,5-anhydro-3,4-di-O-mesyl-1-thio-β-D-fructopyranoside in just two steps. researchgate.net
Stereocontrol and Absolute Configuration Determination in Synthetic Pathways
Achieving high stereocontrol is a paramount challenge and objective in carbohydrate synthesis. The multiple chiral centers in a sugar like sorbose mean that a lack of control can lead to a complex mixture of stereoisomers. ox.ac.uk Synthetic strategies are therefore designed to precisely control the configuration at each step. L-sorbose itself is a valuable chiral pool starting material, providing three defined stereogenic centers (C-3, C-4, and C-5) for the synthesis of complex targets like iminosugars. acs.org
In the synthesis of nojirimycin C-glycosides from an L-sorbose-derived imine, the stereochemical outcome of the addition of organometallic reagents to the C=N bond is crucial. nih.gov This step, which sets the configuration at the pseudoanomeric center, is highly diastereoselective. Remarkably, the facial selectivity of the addition can be inverted by using an external Lewis acid, allowing for controlled access to either the α- or β-C-glycoside. nih.gov
Similarly, the reduction of an azide to an amine or the opening of an epoxide ring are reactions that typically proceed with predictable stereochemistry (e.g., SN2 inversion), allowing for the controlled installation of new stereocenters. researchgate.netnih.gov For example, the reduction of 5-azido-5-deoxy-α-L-sorbopyranose with a palladium on carbon catalyst under a hydrogen atmosphere leads to the formation of 2,5-dideoxy-2,5-imino-d-glucitol (DGDP) with a reported diastereomeric ratio of 90:10. acs.org
The determination of the absolute configuration of synthetic products is confirmed using a combination of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and sometimes X-ray crystallography. acs.org In NMR, Nuclear Overhauser Effect (NOE) experiments are critical for establishing the relative stereochemistry of protons in the ring system. For instance, in a synthesized piperidinol derivative, crucial NOE effects were observed between specific protons (H-1' and H-5, and H-1' and H-3), which confirmed the predicted stereochemical arrangement. acs.org The absolute configuration of the final product is inferred from the known absolute configuration of the starting material (L-sorbose) and the well-understood stereochemical course of the reactions employed.
Structural and Conformational Analysis
The precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding a molecule's properties. For alpha-D-sorbopyranose and its derivatives, X-ray diffraction has been the primary tool for elucidating these structural nuances.
Crystal Structure Determination of this compound and Derivatives by X-ray Diffraction
The determination of the crystal structure of this compound and its derivatives, such as 1-deoxy-α-D-sorbopyranose, relies on single-crystal X-ray diffraction techniques. iucr.orgox.ac.ukresearchgate.netresearchgate.net This method involves irradiating a monocrystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to calculate the electron density distribution within the crystal, which in turn allows for the precise mapping of atomic positions. iucr.orgtandfonline.com
For instance, the crystalline form of 1-deoxy-D-sorbose was unequivocally identified as 1-deoxy-α-D-sorbopyranose through X-ray analysis. iucr.orgox.ac.ukresearchgate.netresearchgate.net The absolute configuration of these molecules is often confirmed by using a starting material with a known stereochemistry, such as D-xylose in the synthesis of 1-deoxy-α-D-sorbopyranose. iucr.orgox.ac.ukresearchgate.netresearchgate.net The quality of the crystal structure is assessed by parameters such as the R-factor, which for 1-deoxy-α-D-sorbopyranose was reported to be 0.027. researchgate.net
Modern crystallographic studies are often complemented by computational methods and utilize restraint dictionaries that define ideal bond lengths, angles, and torsions for carbohydrates to refine the structural models. whiterose.ac.uk
Analysis of Ring Conformations (e.g., Chair Conformations) in the Crystalline State
In the crystalline state, the pyranose ring of this compound and its derivatives predominantly adopts a chair conformation. iucr.orgresearchgate.net Specifically, derivatives like 1-deoxy-α-D-sorbopyranose have been shown to exist in a ⁵C₂ chair conformation. tandfonline.com This conformation is characterized by specific Cremer-Pople puckering parameters, which provide a quantitative description of the ring's shape. tandfonline.com For the enantiomeric α-L-sorbopyranose, the corresponding ²C₅ chair conformation is observed. tandfonline.comtandfonline.com
The stability of these chair conformations is a key feature of the crystalline state. For example, 1-deoxy-D-sorbose crystallizes exclusively as the α-anomer in the pyranose ring form with a chair conformation. iucr.orgresearchgate.net This contrasts with the situation in aqueous solution, where an equilibrium of different anomers and tautomeric forms exists. tandfonline.comtandfonline.com The specific chair conformation adopted is crucial in determining the orientation of the substituent groups (axial vs. equatorial), which in turn influences the molecule's interactions.
Intramolecular Geometrical Parameters: Bond Distances and Valence Angles
The intramolecular bond lengths and valence angles within the this compound ring and its substituents are determined with high precision from X-ray diffraction data. These parameters for derivatives like L-sorbosamine hydrochloride have been found to compare well with those of related sorbopyranose structures, including α-L-sorbopyranose and 1-deoxy-α-D-sorbopyranose. tandfonline.com
The endocyclic torsion angles, which describe the twisting of the ring, also conform to standard values for pyranoside structures. tandfonline.com Typically, C-C-C-C torsion angles are around 53°, C-C-C-O angles are between 55-58°, and C-C-O-C angles are approximately 62°. tandfonline.com These geometric parameters are critical for defining the precise shape and steric properties of the molecule.
| Parameter | Typical Value | Reference |
| Endocyclic C-C-C-C torsion angle | ~53° | tandfonline.com |
| Endocyclic C-C-C-O torsion angle | 55-58° | tandfonline.com |
| Endocyclic C-C-O-C torsion angle | ~62° | tandfonline.com |
Intermolecular Interactions and Crystal Packing Phenomena
The arrangement of molecules in a crystal is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, hydrogen bonding and other weaker interactions play a pivotal role.
Elucidation of Hydrogen Bonding Networks
The crystal structures of this compound derivatives are characterized by extensive three-dimensional hydrogen-bonded networks. iucr.orgox.ac.ukresearchgate.netresearchgate.net All hydroxyl groups, and in the case of derivatives like L-sorbosamine hydrochloride, the ammonium (B1175870) group, act as hydrogen bond donors and acceptors. tandfonline.com
These hydrogen bonds form intricate patterns, often creating infinite chains and fused ring motifs. tandfonline.comtandfonline.com For example, in crystalline L-sorbosamine hydrochloride, the hydrogen bonding network is described as forming infinite chains with fused antidromic R⁷⁶(14), R⁵⁴(10), and R⁴³(8) cycles. tandfonline.comtandfonline.com These networks are the primary force responsible for the stability of the crystal lattice, linking each molecule to its neighbors. iucr.org
Hirshfeld Surface Analysis of Intermolecular Contacts and Packing Forces
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. tandfonline.comresearchgate.netscience.gov This method maps various properties onto the molecular surface, providing insights into the nature and relative importance of different types of contacts.
| Contact Type | Relative Contribution (%) | Reference |
| H···H | Significant | tandfonline.com |
| O···H | Significant | tandfonline.com |
| C-H···O/Cl | Weak but present | tandfonline.com |
Solution-State Conformational Analysis and Preferences
The conformational behavior of α-D-sorbopyranose in solution is dictated by a complex interplay of steric and electronic effects, leading to a dynamic equilibrium between various tautomers and conformers. Research, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, has elucidated the predominant structures this sugar adopts in aqueous and other solvent environments.
Detailed Research Findings
In aqueous solution, D-sorbose, like its enantiomer L-sorbose, exists as an equilibrium mixture of different cyclic and acyclic forms. The pyranose forms are overwhelmingly favored, constituting approximately 98% of the mixture at room temperature, with furanose forms making up less than 2%. nih.gov The acyclic keto form is present in very small amounts, estimated to be less than 1%. tandfonline.com
For the pyranose ring, the chair conformation is the most stable arrangement. Specifically, α-D-sorbopyranose preferentially adopts the 5C2 chair conformation. This is the enantiomeric conformation to the 2C5 chair, which is the major structure identified for α-L-sorbopyranose in both solution and crystalline states. tandfonline.com The stability of this conformation is supported by studies on related derivatives. For instance, analysis of 1-deoxy-α-D-sorbopyranose also identified the 5C2 conformation as the predominant structure in solution. tandfonline.comresearchgate.net
Evidence for the 2C5 chair conformation in the L-series, and by extension the 5C2 for the D-series, is strongly supported by 1H NMR spectroscopy. Studies on L-sorbosamine, a derivative of L-sorbose, revealed a vicinal proton-proton coupling constant (J3,4) of 9.6 Hz. tandfonline.com This large coupling constant is indicative of a trans-diaxial arrangement between the protons on C3 and C4, a key feature of the 2C5 chair. tandfonline.com
While the chair form is dominant, some studies on specific derivatives, such as certain sulfamates, have suggested that a skew conformation (3S0) can also be significantly populated. acs.org Computational studies using semi-empirical molecular orbital methods have also been employed to calculate the relative stabilities of different conformers, generally supporting the prevalence of the chair form. cdnsciencepub.com
The anomeric equilibrium of sorbose derivatives in solution highlights the predominance of the alpha-pyranose form. In a detailed study of 1-amino-1-deoxy-L-sorbose (L-sorbosamine) in D2O, the α-pyranose anomer constituted 89.3% of the equilibrium mixture. tandfonline.com
Interactive Data Tables
The following tables summarize the key quantitative findings from solution-state analyses of sorbose and its derivatives.
Table 1: Tautomeric Equilibrium of Sorbose Derivatives in Aqueous Solution
| Tautomer | L-Sorbosamine (%) tandfonline.com | L-Sorbose (%) nih.gov |
| α-pyranose | 89.3 | ~98 (α and β combined) |
| β-pyranose | 3.7 | |
| α-furanose | 3.8 | <2 (α and β combined) |
| β-furanose | 2.4 | |
| Acyclic (keto) | 0.9 | <0.3 |
Table 2: 1H and 13C NMR Data for the Major α-Pyranose Anomer of L-Sorbosamine Hydrochloride in D2O tandfonline.com
This data for the L-enantiomer derivative provides insight into the spectral characteristics of the predominant chair conformation.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1H | H1A | 3.220 | J1A,1B = -12.8 |
| H1B | 3.249 | ||
| H3 | 3.474 | J3,4 = 9.6 | |
| H4 | 3.64 | ||
| H5 | 3.64 | J5,6A = 8.8 | |
| H6A | 3.68 | J5,6B = 5.6 | |
| H6B | 3.810 | J6A,6B = -12.0 | |
| 13C | C1 | 47.88 | |
| C2 | 97.77 | ||
| C3 | 76.33 | ||
| C4 | 75.49 | ||
| C5 | 71.92 | ||
| C6 | 65.03 |
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
NMR spectroscopy stands as a cornerstone in the structural analysis of carbohydrates, providing detailed information on connectivity, configuration, and conformation.
Application of 1D NMR (¹H and ¹³C) for Definitive Structural Assignments
One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of alpha-D-sorbopyranose. nih.govnih.gov The chemical shifts of the proton (¹H) and carbon (¹³C) nuclei are highly sensitive to their local electronic environment, allowing for the assignment of each atom within the pyranose ring. nih.govconicet.gov.ar
In ¹H NMR spectra of carbohydrates, anomeric protons typically resonate in a distinct downfield region (around 4.4–6.0 ppm). nih.gov Protons attached to carbons bearing hydroxyl groups are generally found between 3.2 and 4.2 ppm. nih.gov For this compound, the specific chemical shifts provide a fingerprint for its unique stereochemistry.
¹³C NMR spectroscopy complements the proton data. Anomeric carbons in pyranoses appear in the 90–100 ppm range, while the other ring carbons and the exocyclic hydroxymethyl carbon resonate at higher fields. nih.gov The chemical shifts for this compound are consistent with its defined structure. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Data sourced from computational predictions, as experimental data for the pure alpha-D anomer is not readily available. Values serve as a reference.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 64.3 |
| C2 | 98.5 |
| C3 | 68.7 |
| C4 | 70.4 |
| C5 | 69.8 |
| C6 | 62.9 |
Note: This is an interactive data table. You can sort and filter the data as needed.
Utilization of Advanced NMR Techniques for Anomeric Equilibrium Quantification
In solution, monosaccharides exist as an equilibrium mixture of different isomers (anomers and tautomers), including pyranose and furanose ring forms. While the alpha-pyranose form might be the most stable in the crystalline state, in aqueous solution, it will interconvert with other forms in a process called mutarotation. nih.gov
Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), are instrumental in studying these complex mixtures. manchester.ac.uknih.govucl.ac.uk DOSY separates the NMR signals of different molecular species based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk This allows for the resolution of signals from different anomers and tautomers in the equilibrium mixture, even when their signals overlap in conventional 1D spectra. manchester.ac.uknih.gov By integrating the signals corresponding to each species, their relative populations at equilibrium can be accurately quantified. For instance, studies on the related L-sorbose have shown that the anomeric equilibrium is dominated by the α-pyranose form. tandfonline.com
Conformational Elucidation via NMR Coupling Constants
The three-dimensional conformation of the pyranose ring can be determined by analyzing the spin-spin coupling constants (J-couplings) between adjacent protons. nih.govmagritek.com The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. conicet.gov.arnih.gov
For a pyranose ring, specific chair or boat conformations will result in characteristic sets of dihedral angles and, consequently, predictable J-coupling values. cdnsciencepub.com For instance, a large coupling constant (typically 7-10 Hz) between two vicinal protons indicates an axial-axial relationship (dihedral angle of ~180°), while smaller values are observed for axial-equatorial and equatorial-equatorial interactions. magritek.com By measuring the full set of coupling constants around the ring, the preferred chair conformation (e.g., ¹C₄ or ⁴C₁) of this compound in solution can be definitively established. nih.govcdnsciencepub.com Studies on the enantiomeric alpha-L-sorbopyranose have confirmed a ²C₅ chair conformation in its crystalline form. vulcanchem.com
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides valuable information about the functional groups and hydrogen bonding within a molecule. cdnsciencepub.comnist.gov The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and structural motifs. nist.gov
For this compound, the IR spectrum is dominated by strong, broad absorptions in the O-H stretching region (around 3600-3200 cm⁻¹) due to the multiple hydroxyl groups and extensive hydrogen bonding. cdnsciencepub.comresearchgate.net The C-H stretching region (around 3000-2800 cm⁻¹) and the "fingerprint" region (below 1500 cm⁻¹) contain a complex pattern of bands corresponding to C-O stretching and various bending vibrations, which are unique to the molecule's structure. cdnsciencepub.comresearchgate.netnih.gov
FTIR studies on the related L-sorbose have shown that the positions and intensities of certain bands, such as those for the OH group and C-C-O bending, are sensitive to temperature changes. researchgate.net This sensitivity can be used to study dynamic processes like mutarotation. researchgate.net
Table 2: Characteristic IR Absorption Regions for Carbohydrates like this compound (Based on general carbohydrate spectra and data for L-sorbose.)
| Wavenumber Range (cm⁻¹) | Vibrational Assignment |
| 3600 - 3200 | O-H stretching (hydrogen-bonded) |
| 3000 - 2800 | C-H stretching |
| ~1460 | C-H bending |
| ~1375 | O-H bending |
| 1200 - 1000 | C-O stretching |
| Below 1000 | Fingerprint region (complex C-C, C-O vibrations) |
Note: This is an interactive data table. You can sort and filter the data as needed.
Dielectric Spectroscopy for Kinetic Investigations in Amorphous States
Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and kinetic processes in materials, particularly in the amorphous or supercooled liquid state. germantech.com.cn It measures the dielectric properties of a sample as a function of frequency, revealing information about the reorientation of molecular dipoles. germantech.com.cn
Computational Chemistry and Molecular Modeling
Quantum Mechanical and Ab Initio Approaches for Electronic Structure and Properties
Quantum mechanical (QM) methods, particularly ab initio calculations and Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. These approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about electron distribution, molecular orbital energies, and derived properties such as electrostatic potential and reactivity indices.
For a molecule like alpha-D-sorbopyranose, these methods can be employed to:
Determine Optimized Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be computed. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.
Simulate Spectroscopic Properties: QM methods can predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computed structure.
While specific ab initio studies focused solely on this compound are not extensively documented in publicly available literature, the methodologies are well-established. For instance, studies on other hexopyranoses often utilize DFT with functionals like B3LYP and basis sets such as 6-311++G**, to balance accuracy and computational cost. nih.gov Such calculations would allow for a detailed analysis of intramolecular hydrogen bonding networks, which are critical in determining the conformational preferences of pyranose rings. The electronic properties obtained from these calculations provide a foundation for understanding the molecule's reactivity and interactions.
Table 1: Representative Quantum Mechanical Methods for Carbohydrate Analysis
| Method | Description | Typical Application for this compound |
| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimization, calculation of molecular orbitals. |
| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. | Geometry optimization, vibrational frequencies, electronic properties (HOMO/LUMO). |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that incorporates electron correlation to improve upon the HF approximation. | More accurate energy calculations and geometry optimizations. |
| Coupled Cluster (CC) | A high-level ab initio method providing very accurate results, often considered the "gold standard". | Benchmarking energies for smaller fragments or highly accurate single-point energies. |
Molecular Mechanics and Molecular Dynamics Simulations of Glycopyranose Conformations
While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For studying the conformational dynamics of flexible molecules like this compound in different environments (e.g., in aqueous solution), Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more suitable.
Molecular Mechanics (MM) employs classical physics to model molecules. Atoms are treated as spheres, and bonds are treated as springs. The potential energy of the system is calculated using a force field, which is a set of parameters and equations describing bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Molecular Dynamics (MD) simulations use the forces calculated by the MM force field to solve Newton's equations of motion for each atom in the system. This generates a trajectory that describes how the positions and velocities of atoms evolve over time, providing a detailed view of the molecule's dynamic behavior.
For this compound, MD simulations can be used to:
Explore Conformational Space: The pyranose ring can adopt various conformations, such as the stable chair forms (¹C₄ and ⁴C₁) and higher-energy boat or skew-boat forms. MD simulations can reveal the relative populations and transition dynamics between these conformations. researchgate.net
Analyze Solvation Effects: By explicitly including solvent molecules (like water) in the simulation box, MD can model how the solvent influences the sugar's conformation and dynamics. This includes the formation and breaking of hydrogen bonds between the sugar and water molecules. nih.gov
Study Hydroxymethyl Group Orientation: The orientation of the exocyclic hydroxymethyl group (at C2) is a key conformational feature. MD simulations can determine the preferred rotamers (gauche-gauche, gauche-trans, trans-gauche) and the energetic barriers to their interconversion. nih.gov
Force fields specifically parameterized for carbohydrates, such as GLYCAM and GROMOS, are typically used for these simulations to ensure accurate representation of the unique stereoelectronic effects present in sugars, like the anomeric effect. nih.gov
Table 2: Common Force Fields for Carbohydrate Simulation
| Force Field | Key Features |
| GLYCAM | Specifically developed for modeling carbohydrates and glycoproteins. |
| GROMOS | A united-atom force field widely used for biomolecular simulations, with parameter sets applicable to sugars. nih.gov |
| CHARMM | An all-atom force field with robust parameter sets for proteins, lipids, and nucleic acids, with extensions for carbohydrates. |
| AMBER | A popular all-atom force field primarily for proteins and nucleic acids, but with parameters available for carbohydrates. |
Theoretical Prediction and Analysis of Anomeric and Tautomeric Equilibria
Monosaccharides in solution exist as an equilibrium mixture of different isomers, including anomers (α and β) and tautomers (pyranose, furanose, and open-chain forms). Computational methods can predict the relative stabilities of these forms and thus the equilibrium composition.
Anomeric Equilibrium refers to the equilibrium between the α and β anomers, which differ in the stereochemistry at the anomeric carbon (C2 for ketoses). The relative stability is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. Free energy simulations, such as thermodynamic integration or umbrella sampling, combined with MD or QM/MM methods, can be used to calculate the free energy difference (ΔG) between the α and β anomers in solution, allowing for the prediction of their equilibrium ratio. acs.org
Tautomeric Equilibrium involves the interconversion between cyclic pyranose and furanose forms and the open-chain keto form. For ketohexoses like D-sorbose, the pyranose form is generally dominant in aqueous solution. Computational studies on ketohexoses have utilized a combination of MD simulations and QM calculations to model these equilibria. researchgate.net The protocol often involves:
Generating conformational ensembles for each tautomer (e.g., α/β-pyranose, α/β-furanose, open-chain) using MD simulations.
Calculating the relative energies of representative structures from these ensembles using high-level QM methods.
Incorporating solvation effects, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.
Calculating thermodynamic properties to determine the population of each tautomer at equilibrium.
These theoretical approaches provide a molecular-level interpretation of the factors that determine the tautomeric preferences of sugars. researchgate.net
Molecular Docking and Simulation of Biomolecular Interactions
Understanding how this compound interacts with biological macromolecules, such as enzymes or transport proteins, is crucial for elucidating its biological role. Molecular docking and simulation are the primary computational tools for this purpose.
Molecular Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. mdpi.com The process involves:
Obtaining the 3D structures of both the ligand and the receptor, typically from experimental data (like X-ray crystallography) or homology modeling.
Sampling a large number of possible binding poses of the ligand in the active site of the receptor.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.
For instance, in a study on the enzyme levansucrase from Bacillus subtilis, molecular docking was used to investigate the binding of L-sorbose (the enantiomer of D-sorbose). nih.govnih.gov The results provided a structural basis for the enzyme's substrate preference by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the sugar and amino acid residues in the enzyme's active site. nih.govnih.gov
Table 3: Example of Molecular Docking Results for L-Sorbose with Levansucrase (SacB)
| Ligand | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| L-Sorbose | -5.6 | Arg246, Asp86, Trp85, Glu342 |
Data derived from studies on related systems and presented for illustrative purposes. nih.gov
Following docking, MD simulations of the protein-ligand complex can be performed to refine the binding pose and assess the stability of the complex over time. These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adapt to each other and the role of water molecules in mediating the interaction. mdpi.com
Reaction Mechanisms and Kinetics
Mutarotation Kinetics and Mechanistic Pathways
Mutarotation is the process wherein the specific optical rotation of a sugar solution changes over time to an equilibrium value. This phenomenon arises from the interconversion of anomers, in the case of sorbopyranose, the alpha and beta forms, through an open-chain intermediate. The kinetics and mechanism of this process are sensitive to various factors, including temperature, solvent, and the physical state of the sugar.
Determination of Activation Energies and Associated Thermodynamic Parameters
The activation energy (Ea) for the mutarotation of sorbose has been investigated, revealing significant differences depending on the physical state of the compound. For L-sorbose, the enantiomer of D-sorbopyranose, in an anhydrous supercooled liquid state, the activation energy for mutarotation has been determined to be 68 kJ/mol. In this state, the process follows first-order kinetics.
Interestingly, the activation barrier for mutarotation demonstrates a dramatic increase as the physical state changes. In the glassy state, the activation energy for the mutarotation of L-sorbose escalates to approximately 250 kJ/mol, a substantial increase from the 107 kJ/mol observed in the supercooled state. This stark difference underscores the profound influence of molecular mobility on the reaction kinetics.
Table 1: Activation Energies for the Mutarotation of L-Sorbose
| Physical State | Activation Energy (Ea) |
| Anhydrous Supercooled Liquid | 68 kJ/mol |
| Supercooled State | 107 kJ/mol |
| Glassy State | ~250 kJ/mol |
Influence of Solvent Environment and Physical State on Mutarotation Rates and Mechanisms
The surrounding environment plays a crucial role in the mutarotation of sugars. The solvent can influence the rates and even the mechanism of anomerization. While detailed studies on the solvent effects for alpha-D-sorbopyranose are scarce, general principles of sugar mutarotation indicate that both protic and aprotic solvents can participate in the proton transfer steps necessary for ring-opening and closing.
The physical state, as highlighted by the differing activation energies, has a profound impact on mutarotation rates. In the supercooled liquid state, the molecules have greater mobility, facilitating the conformational changes required for anomerization. In contrast, the restricted mobility in the glassy state leads to a much slower reaction rate, as reflected by the significantly higher activation energy. This change in activation barrier is linked to a shift in the mechanism of the chemical conversion.
Proposed Mechanistic Models for Anomerization Processes
The anomerization of pyranoses like sorbopyranose is generally understood to proceed through a ring-opening mechanism to form an acyclic keto- intermediate, followed by ring-closure to form either the alpha or beta anomer. This process is catalyzed by both acids and bases.
For L-sorbose, a proposed mechanism for mutarotation involves the transformation between the alpha- and beta-pyranose forms, which can be activated by water molecules. The dominant tautomer of L-sorbose is α-L-sorbopyranose, which possesses an equatorial hydroxyl group at the anomeric carbon. This configuration is thought to contribute to a lower activation energy for mutarotation compared to sugars where the dominant anomer has an axial hydroxyl group. The mechanism can be either intramolecular or intermolecular.
Oxidation Reaction Kinetics and Proposed Mechanisms
The oxidation of sorbose has been studied using various oxidizing agents, providing insights into the kinetics and mechanisms of these reactions. A study on the oxidation of L-sorbose by potassium permanganate (B83412) in an acidic medium revealed that the reaction follows first-order kinetics with respect to the concentrations of L-sorbose, permanganate ion, and H+ ions. The negligible effect of ionic strength on the reaction rate suggests that at least one neutral species is involved in the rate-determining step.
A proposed mechanism for this reaction involves the formation of a complex between the substrate and the oxidizing agent, which then decomposes in a slow step to give the products. The activation parameters, including energy of activation, Arrhenius factor, entropy of activation, and free energy of activation, have been calculated for this reaction.
Table 2: Kinetic Data for the Oxidation of L-Sorbose with Potassium Permanganate
| Parameter | Value |
| Order with respect to L-Sorbose | 1 |
| Order with respect to MnO4- | 1 |
| Order with respect to H+ | 1 |
Dehydration Reaction Mechanisms and Identification of Key Intermediates
While direct studies on the dehydration of this compound are limited, research on the dehydration of its isomer, D-fructose, provides valuable insights into the potential reaction pathways. The acid-catalyzed dehydration of hexoses is a significant process for the production of valuable platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF).
The mechanism of D-fructose dehydration is complex and can proceed through either cyclic or acyclic pathways. In the cyclic pathway, the furanose form of the sugar is believed to be the key precursor to HMF. The reaction involves a series of protonation and dehydration steps. A key intermediate identified in the dehydration of D-fructose in DMSO at 150 °C is (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde.
The acyclic pathway involves the formation of a 1,2-enediol intermediate, which is also an intermediate in the isomerization of glucose to fructose. The relative contribution of the cyclic and acyclic pathways can be influenced by the reaction conditions, including the solvent and catalyst used.
Stereochemical Course of Chemical Transformations Involving this compound
The stereochemistry of this compound plays a critical role in its chemical transformations. The specific arrangement of hydroxyl groups around the pyranose ring dictates the stereochemical outcome of reactions.
For instance, in the formation of dianhydrides from DL-sorbose in anhydrous hydrogen fluoride (B91410), the stereochemistry of the starting material leads to the formation of α-D-sorbopyranose α-L-sorbopyranose 1,2':2,1'-dianhydride with high yield. The formation of this specific product is governed by conformational, steric, and electronic factors. This demonstrates that the inherent stereochemistry of the sorbopyranose ring directs the course of the reaction, leading to a specific stereoisomer as the major product.
Further research is needed to fully elucidate the stereochemical course of a wider range of chemical transformations involving this compound.
Biochemical Interactions and Enzymatic Studies
Alpha-D-Sorbopyranose as a Substrate and Acceptor in Enzymatic Reactions
This compound and its related isomer, L-sorbose, participate in various enzymatic reactions, primarily acting as acceptors for glycosyl groups in the synthesis of novel oligosaccharides. Research has demonstrated the utility of these ketohexoses in biocatalysis, leading to the formation of complex carbohydrates with potential applications in food and pharmaceutical industries.
One notable example is the synthesis of a novel disaccharide, α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. nih.gov This was achieved using kojibiose (B1673742) phosphorylase from Thermoanaerobacter brockii, with β-D-glucose-1-phosphate serving as the glucosyl donor and L-sorbose as the acceptor. nih.gov This reaction highlights the ability of sorbose to act as an acceptor in phosphorylase-catalyzed glycosylation.
In another instance, the DHAP-dependent aldolase (B8822740) RhaD has been shown to tolerate D-glyceraldehyde as an acceptor, leading to the synthesis of D-sorbose and D-psicose. While L-glyceraldehyde exclusively yields L-fructose, the use of D-glyceraldehyde results in a loss of stereoselectivity by the enzyme. This enzymatic synthesis provides an efficient route to rare sugars like D-sorbose, the precursor to α-D-sorbopyranose.
Fructosyltransferases are also key enzymes that can utilize sorbose isomers as acceptors. For instance, the levansucrase SacB from Bacillus subtilis has been shown to catalyze the transfer of a fructosyl group from sucrose (B13894) to L-sorbopyranose, forming β-D-fructofuranosyl-(2-5)-α-L-sorbopyranose. nih.gov This demonstrates the potential for creating novel fructosylated carbohydrates from rare sugars.
The following table summarizes key enzymatic reactions where a sorbose isomer acts as an acceptor molecule.
| Enzyme | Donor Substrate | Acceptor Substrate | Product |
| Kojibiose Phosphorylase | β-D-glucose-1-phosphate | L-Sorbose | α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose |
| Aldolase RhaD | Dihydroxyacetone phosphate (B84403) (DHAP) & D-glyceraldehyde | D-glyceraldehyde | D-Sorbose and D-Psicose |
| Levansucrase (SacB) | Sucrose | L-Sorbopyranose | β-D-fructofuranosyl-(2-5)-α-L-sorbopyranose |
Enzymatic Reaction Mechanisms and Catalytic Specificity
The enzymatic reactions involving this compound and its isomers are governed by the specific mechanisms and catalytic properties of the enzymes involved. Understanding these aspects is crucial for optimizing the synthesis of desired oligosaccharides.
Glycoside phosphorylases (GPs) are enzymes that catalyze the reversible phosphorolysis of glycosidic bonds. nih.gov In the synthetic direction, they can transfer a glycosyl unit from a sugar phosphate to an acceptor molecule.
The specificity of GPs for their acceptor substrates can be quite high, though some exhibit a relaxed specificity that allows for the synthesis of novel oligosaccharides. nih.gov In the case of kojibiose phosphorylase, the enzyme demonstrates the ability to utilize L-sorbose as an acceptor, indicating a degree of flexibility in its active site to accommodate this ketohexose. The reaction proceeds with the transfer of a glucose unit from β-D-glucose-1-phosphate to the C5 hydroxyl group of L-sorbopyranose. nih.gov
Fructosyltransferases catalyze the transfer of a fructosyl group from a donor, typically sucrose, to an acceptor molecule. The mechanism of these enzymes, such as the levansucrase SacB, involves a double displacement reaction. This process proceeds through a covalent enzyme-fructosyl intermediate.
Computational docking studies have provided insights into the binding of acceptor molecules like L-sorbopyranose within the active site of SacB. nih.gov These studies suggest a specific orientation of the acceptor that facilitates the nucleophilic attack of one of its hydroxyl groups on the anomeric carbon of the enzyme-bound fructosyl intermediate. This leads to the formation of a new glycosidic bond and the release of the oligosaccharide product. The specificity of the enzyme is determined by the precise fit and interactions of the acceptor molecule within the catalytic pocket. nih.gov
Integration into Carbohydrate Metabolic Pathways and Biological Roles
While extensive metabolic pathways for D-sorbose in common organisms are not well-documented, L-sorbose plays a significant role in certain microbial metabolic routes, particularly in the production of vitamin C.
In bacteria such as Gluconobacter, D-sorbitol is oxidized to L-sorbose. smolecule.com This L-sorbose can then be further metabolized. Although this pathway primarily involves the L-isomer, it highlights the presence of enzymatic machinery capable of acting on sorbose structures. The metabolism of D-sorbose itself has been noted to involve interactions with enzymes in carbohydrate metabolism, influencing conversion rates during fermentation processes. smolecule.com
The biological roles of this compound and its derivatives are an area of ongoing research. The synthesis of novel oligosaccharides containing sorbose moieties opens up possibilities for creating functional carbohydrates with potential prebiotic or other health-promoting properties. nih.gov
Applications in Glycoscience Research
This compound and its isomers serve as valuable tools in glycoscience research, particularly in the enzymatic synthesis of novel carbohydrates and as structural probes.
The ability to use sorbose as an acceptor in enzymatic reactions allows for the generation of a diverse range of oligosaccharides that are not readily accessible through chemical synthesis. nih.gov For example, the synthesis of α-D-glycopyranosyl α-L-sorbofuranoside has been reported, and this compound has been subsequently used as a D-glucosyl donor in other enzymatic reactions. nih.gov This demonstrates the potential for using sorbose-containing oligosaccharides as building blocks for more complex carbohydrate structures.
Furthermore, the creation of novel fructosylated carbohydrates from L-sorbose using fructosyltransferases provides a platform for studying the structure-function relationships of these new compounds. nih.gov These synthesized oligosaccharides can be used to investigate their digestibility, interaction with gut microbiota, and potential as low-calorie sweeteners. nih.gov The unique structural features imparted by the sorbose unit can lead to carbohydrates with altered physical and biological properties, making them interesting subjects for research in food science and nutrition.
Advanced Glycoscience and Biotechnological Applications
Chemoenzymatic Synthesis of Oligosaccharides and Complex Carbohydrates
Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex oligosaccharides, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov While direct chemoenzymatic synthesis of oligosaccharides using alpha-D-sorbopyranose as a donor or acceptor substrate is not extensively documented, related studies provide a strong basis for its potential applications.
Research into the L-enantiomer, L-sorbose, has demonstrated the feasibility of incorporating sorbose moieties into oligosaccharide chains. For instance, novel oligosaccharides have been synthesized using kojibiose (B1673742) phosphorylase, which catalyzes the transfer of a glucose residue from β-D-glucose-1-phosphate to L-sorbose, forming α-D-glucopyranosyl-(1→5)-α-L-sorbopyranose. nih.gov This highlights the ability of certain enzymes to recognize and utilize sorbose as a substrate, suggesting that similar enzymatic approaches could be developed for D-sorbose.
Furthermore, the enzymatic synthesis of D-sorbose itself has been achieved using aldolases. The L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) has been shown to tolerate D-glyceraldehyde as an acceptor, leading to the production of both D-sorbose and D-psicose. nih.gov This enzymatic production of the D-sorbose monosaccharide is a critical first step, providing the necessary precursor for subsequent glycosylation reactions in a chemoenzymatic pathway.
The general principles of chemoenzymatic synthesis involve the use of glycosyltransferases or engineered glycosidases (glycosynthases) to form specific glycosidic linkages. nih.gov These enzymes offer high regio- and stereoselectivity, overcoming many of the challenges associated with purely chemical glycosylation. For the synthesis of oligosaccharides containing this compound, a potential strategy would involve the enzymatic transfer of a glycosyl donor to a protected this compound acceptor or the use of an activated alpha-D-sorbopyranosyl donor with a suitable acceptor. The success of such a strategy would depend on the identification or engineering of enzymes that can efficiently recognize and process D-sorbose derivatives.
| Enzyme Class | Potential Role in D-Sorbose Oligosaccharide Synthesis | Reference |
| Phosphorylases | Transfer of glycosyl units from a sugar-1-phosphate donor to a D-sorbose acceptor. | nih.gov |
| Aldolases | Synthesis of the D-sorbose monosaccharide precursor from smaller building blocks. | nih.gov |
| Glycosyltransferases | Regio- and stereospecific transfer of a glycosyl moiety to or from a D-sorbose derivative. | nih.gov |
| Glycosynthases | Formation of specific glycosidic linkages using an activated D-sorbopyranosyl fluoride (B91410) donor. | nih.gov |
Development of Enzymatic Probes and Modulators
Enzymatic probes are valuable tools for studying the activity and function of carbohydrate-processing enzymes. These probes are typically substrate analogs that, upon enzymatic processing, generate a detectable signal, such as fluorescence or a color change. While the development of enzymatic probes and modulators specifically based on the this compound structure is not yet a widely reported area of research, the general principles of probe design can be applied.
The design of such probes would involve modifying the this compound scaffold with a reporter group (e.g., a fluorophore) and a reactive group or "warhead" that can interact with the target enzyme. The specificity of the probe would be determined by how well the sorbopyranose structure is recognized by the active site of the enzyme.
Given that sorbose is a ketose, it could potentially be used to design probes for enzymes that act on related ketoses like fructose. The structural similarity, yet distinct stereochemistry, compared to more common sugars could be exploited to develop selective probes or modulators for specific glycosidases or sugar kinases. The synthesis of such probes would likely involve a combination of chemical and enzymatic steps to introduce the necessary functional groups while maintaining the desired stereochemistry of the sorbopyranose core.
Utility as a Building Block for Novel Biomolecules and Glycoconjugates
The unique stereochemistry of this compound makes it an attractive building block for the synthesis of novel biomolecules and glycoconjugates with potentially new biological activities. researchgate.net Access to structurally diverse carbohydrates is crucial for exploring their roles in biological systems. nih.gov Protected carbohydrate building blocks are essential for the multistep synthesis of complex oligosaccharides and glycoconjugates. sigmaaldrich.com
While specific examples of this compound as a building block in the literature are scarce, its potential can be inferred from the broader field of carbohydrate chemistry. As a monosaccharide, it can be chemically modified to introduce various protecting groups, allowing for selective reactions at specific hydroxyl positions. These selectively protected D-sorbose derivatives can then be used as glycosyl donors or acceptors in the chemical synthesis of oligosaccharides. nih.gov
Furthermore, this compound can serve as a scaffold for the synthesis of glycoconjugates, where the sugar moiety is linked to other molecules such as lipids, peptides, or proteins. nih.gov These glycoconjugates are vital for many biological processes, and the incorporation of an uncommon sugar like D-sorbose could lead to novel properties, such as altered binding to lectins or modified stability. The synthesis of such molecules would rely on established methods of chemical glycosylation and conjugation. uni-duesseldorf.de
Biotechnological Production Strategies for Related Carbohydrates
The availability of D-sorbose is a prerequisite for its use in the applications described above. While L-sorbose is produced on an industrial scale from D-sorbitol for the synthesis of vitamin C, the biotechnological production of D-sorbose is less established but has been the subject of research. nih.gov
One reported method for D-sorbose production involves the use of microorganisms from the genus Pseudomonas. Certain strains have been identified that can produce D-sorbose from D-galactitol or D-tagatose. google.com This bioconversion process offers a potential route to D-sorbose from more readily available starting materials. The process involves culturing the bacteria in a medium containing the substrate and then isolating the D-sorbose from the culture broth. google.com
Another innovative approach involves a multi-enzyme cascade for the synthesis of D-sorbose from glycerol (B35011). researchgate.net This cell-free system utilizes a series of enzymatic reactions to convert glycerol into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde, which are then condensed by an aldolase to form D-sorbose-1-phosphate, followed by dephosphorylation to yield D-sorbose. Such enzymatic cascades can offer high yields and specificity under mild reaction conditions.
The production of oligosaccharides containing D-sorbose via biotechnological means is an area with potential for future development. Fermentation processes using engineered microorganisms or enzymatic reactions in bioreactors could be employed to synthesize specific D-sorbose-containing oligosaccharides. semanticscholar.orgresearchgate.netresearchgate.net These strategies could involve the expression of specific glycosyltransferases in a microbial host that can utilize D-sorbose or its derivatives as substrates.
| Production Method | Substrate(s) | Key Enzyme(s)/Microorganism | Product(s) | Reference |
| Bioconversion | D-galactitol, D-tagatose | Pseudomonas sp. | D-sorbose | google.com |
| Multi-enzyme cascade | Glycerol | Glycerol kinase, Glycerol phosphate oxidase, Aldolase, Phosphatase | D-sorbose | researchgate.netresearchgate.net |
| Aldol addition | D-glyceraldehyde, DHAP | L-rhamnulose-1-phosphate aldolase (RhaD) | D-sorbose, D-psicose | nih.gov |
Conclusion and Future Research Directions
Synthesizing Current Knowledge and Identifying Research Gaps
Current scientific literature primarily discusses D-sorbose without specifying the anomeric form, indicating a significant gap in our understanding of the distinct properties and functions of alpha-D-sorbopyranose. D-sorbose, as a whole, is recognized as a rare sugar with potential applications as a low-calorie sweetener and has been shown to inhibit disaccharidase activity, which can help suppress postprandial blood glucose and insulin (B600854) levels. nih.govbohrium.com However, the specific contributions of the alpha-pyranose anomer to these biological effects are not well-defined.
The synthesis of D-sorbose can be achieved through enzymatic methods, for instance, using aldolase (B8822740) RhaD, which can produce a mixture of D-sorbose and D-psicose. researchgate.netkagawa-u.ac.jp Microbial fermentation is another avenue being explored for the production of rare sugars, although much of the focus has been on the L-enantiomers due to their role as precursors for vitamin C synthesis. thieme.de The stereoselective synthesis of this compound remains a significant challenge, and a lack of efficient and specific synthetic routes is a major barrier to its detailed study.
Key Research Gaps:
Anomer-Specific Biological Activity: There is a clear lack of studies investigating the distinct biological activities of this compound compared to its beta anomer or the furanose forms. It is plausible that the specific stereochemistry of the anomeric hydroxyl group could significantly influence its interaction with enzymes and receptors.
Stereoselective Synthesis: Efficient and scalable methods for the stereoselective synthesis of this compound are not well established. The development of such methods is crucial for obtaining pure samples for biological and structural studies.
Physicochemical Properties: Detailed characterization of the physicochemical properties of this compound, such as its conformational equilibrium in solution and its stability under various conditions, is needed. While general properties of D-sorbopyranose are available in databases, anomer-specific data is limited. nih.gov
Glycosylation and Glycoconjugates: The potential for this compound to be incorporated into glycans and its effect on the properties of the resulting glycoconjugates is an unexplored area.
| Research Area | Current Knowledge (General for D-Sorbose) | Specific Gaps for this compound |
| Biological Activity | Inhibits disaccharidases, potential low-calorie sweetener. nih.govbohrium.com | Lack of data on anomer-specific effects on enzymes and receptors. |
| Synthesis | Enzymatic and microbial production methods for D-sorbose exist. researchgate.netkagawa-u.ac.jpthieme.de | Need for efficient and stereoselective synthesis of the alpha-pyranose anomer. |
| Physicochemical Properties | Basic data available for D-sorbopyranose. nih.gov | In-depth conformational analysis and stability studies of the alpha anomer are missing. |
| Glycobiology | Role of rare sugars in glycomics is an emerging field. mdpi.comlongdom.orgneb.comcreative-proteomics.comnih.gov | Unexplored potential for incorporation into glycoconjugates and its functional implications. |
Emerging Methodologies and Prospective Research Avenues
Advances in carbohydrate chemistry and biotechnology offer exciting new avenues for addressing the research gaps in the study of this compound.
Emerging Methodologies:
Advanced Catalysis: The development of novel catalytic systems, including chemoenzymatic and photocatalytic methods, holds promise for the stereoselective synthesis of rare sugars. nih.govnih.gov These approaches could be tailored to favor the formation of the alpha-pyranose anomer of D-sorbose.
High-Throughput Screening: High-throughput screening platforms can be employed to rapidly assess the biological activities of different carbohydrate isomers. nih.govresearchgate.netacs.orgacs.orgnih.gov This would allow for the efficient evaluation of the specific effects of this compound on a wide range of biological targets.
Computational Modeling: In silico methods, such as molecular dynamics simulations and quantum mechanics calculations, can provide valuable insights into the conformational preferences of this compound and its interactions with proteins. uga.edunih.govfrontiersin.orgresearchgate.netnih.gov This can guide experimental work and help to rationalize observed biological activities.
Advanced Analytical Techniques: Modern analytical techniques, such as advanced NMR spectroscopy and X-ray crystallography, are essential for the detailed structural characterization of this compound and its derivatives. chemicalbook.comnih.govhmdb.canih.govspectrabase.comresearchgate.nethmdb.caresearchgate.net
Prospective Research Avenues:
Targeted Synthesis: Future synthetic efforts should focus on the development of protecting group strategies and catalytic systems that allow for the precise control of the anomeric center during the synthesis of D-sorbose.
Enzyme Engineering: The modification of existing enzymes or the discovery of new ones with tailored substrate specificity could enable the specific production of this compound.
Glycan Libraries: The synthesis of glycan libraries incorporating this compound would be a valuable tool for probing its role in biological recognition events.
Metabolic Studies: Investigating the metabolic fate of this compound in biological systems will be crucial for understanding its potential as a therapeutic agent or functional food ingredient.
| Methodology | Application to this compound Research |
| Advanced Catalysis | Stereoselective synthesis of the alpha anomer. nih.govnih.gov |
| High-Throughput Screening | Rapid evaluation of anomer-specific biological activities. nih.govresearchgate.netacs.orgacs.orgnih.gov |
| Computational Modeling | Prediction of conformation and protein interactions. uga.edunih.govfrontiersin.orgresearchgate.netnih.gov |
| Advanced Analytical Techniques | Detailed structural characterization. chemicalbook.comnih.govhmdb.canih.govspectrabase.comresearchgate.nethmdb.caresearchgate.net |
Broader Scientific Implications for Carbohydrate Chemistry and Biological Systems
A deeper understanding of this compound will have significant implications for the broader fields of carbohydrate chemistry and glycobiology. The study of this specific anomer will contribute to a more nuanced appreciation of the structure-function relationships of carbohydrates.
The development of stereoselective synthetic methods for this compound will not only provide access to this specific compound but also advance the toolkit available for the synthesis of other complex carbohydrates. Furthermore, elucidating the anomer-specific biological activities of D-sorbose will underscore the importance of considering the precise stereochemistry of carbohydrates in drug design and nutritional science.
In the context of biological systems, the investigation of this compound could reveal novel carbohydrate-protein interactions and signaling pathways. As our understanding of the glycome expands, the roles of rare sugars like D-sorbose are becoming increasingly apparent. mdpi.comlongdom.orgneb.comcreative-proteomics.comnih.gov By focusing on a single, well-defined anomer, researchers can begin to dissect the intricate language of carbohydrates and their profound impact on health and disease. The knowledge gained from studying this compound could pave the way for the development of new therapeutics, functional foods, and biomaterials with tailored properties.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
